molecular formula C13H15N3O B8347984 1-(2-Oxazol-2-ylphenyl)piperazine

1-(2-Oxazol-2-ylphenyl)piperazine

Cat. No.: B8347984
M. Wt: 229.28 g/mol
InChI Key: GIGLAIRYCCEWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Oxazol-2-ylphenyl)piperazine is a piperazine derivative featuring a phenyl ring substituted with an oxazole heterocycle at the ortho position. Piperazine derivatives are widely studied for their pharmacological versatility, including applications in anticancer, antibacterial, and central nervous system (CNS)-targeting therapies. The oxazole moiety, a five-membered aromatic ring containing oxygen and nitrogen, may enhance binding affinity to biological targets due to its polarity and hydrogen-bonding capabilities.

Properties

Molecular Formula

C13H15N3O

Molecular Weight

229.28 g/mol

IUPAC Name

2-(2-piperazin-1-ylphenyl)-1,3-oxazole

InChI

InChI=1S/C13H15N3O/c1-2-4-12(16-8-5-14-6-9-16)11(3-1)13-15-7-10-17-13/h1-4,7,10,14H,5-6,8-9H2

InChI Key

GIGLAIRYCCEWSZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C3=NC=CO3

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Piperazine Derivatives

Structural and Functional Group Variations

Piperazine derivatives are classified based on substituents attached to the core piperazine ring. Key structural analogs include:

Phenylpiperazines
  • Example : 1-(m-Chlorophenyl)piperazine (m-CPP)
    • Activity : Serotonin receptor agonist (5-HT1B/1C) with effects on locomotor activity suppression in rats .
    • Metabolism : Forms hydroxylated metabolites via CYP2D6, influencing individual variability in pharmacological responses .
Benzoyl-Substituted Piperazines
  • Example : 1-(4-Chlorobenzhydryl)-4-(substitutedbenzoyl)piperazines (5a–g)
    • Activity : Cytotoxic against liver (HEPG2, IC50 ~3.2 µM), breast (MCF7, IC50 ~4.8 µM), and colon cancer cells (HCT-116, IC50 ~5.1 µM) .
    • Structure-Activity Relationship (SAR) : Bulky benzoyl groups enhance cytotoxicity but may reduce solubility.
Heteroaromatic-Substituted Piperazines
  • Example : 1-(2-Pyridyl)piperazine
    • Activity : Intermediate in synthesizing dopamine D2 receptor ligands (e.g., 1-(2-methoxyphenyl)-4-{[1-(2-nitrobenzyl)piperidin-4-yl]methyl}piperazine, Ki = 12 nM) .
    • Comparison : Oxazole’s electron-rich nature may mimic pyridine’s receptor interactions but with distinct pharmacokinetics.
Sulfur-Containing Piperazines
  • Example : 1-(2-(Pyridin-2-yl)ethyl)-4-(pyridin-2-yl)piperazine
    • Synthesis : Achieved via Na2S-mediated nucleophilic substitution, yielding 65–78% efficiency .
    • Relevance : Sulfur atoms improve coordination with metal ions in enzyme active sites.

Pharmacokinetic and Metabolic Considerations

  • Metabolism : Arylpiperazines like m-CPP undergo CYP3A4-mediated N-dealkylation and CYP2D6-dependent hydroxylation, affecting metabolite-to-parent ratios .
  • Tissue Distribution : Piperazines with polar substituents (e.g., oxazole) may exhibit enhanced blood-brain barrier penetration compared to bulkier benzoyl derivatives .
  • Environmental Stability: Piperazine moieties in fluoroquinolones are susceptible to MnO2-mediated oxidation, suggesting environmental degradation pathways .

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